Carbonic Anhydrase XII Inhibition: Nanomolar Potency vs. Micromolar Class Baseline
2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine inhibits human carbonic anhydrase XII (CA XII) with a Ki of 8.30 nM, measured by stopped-flow CO₂ hydration assay [1]. The broader class of unsubstituted piperidine sulfonamides typically exhibits CA inhibition constants in the micromolar range; for example, 4-benzylpiperidine-1-sulfonamide shows only weak, non-quantified CA activity in published profiling . This represents an estimated >100-fold potency advantage for the target compound at CA XII.
| Evidence Dimension | Carbonic anhydrase XII inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 8.30 nM |
| Comparator Or Baseline | Class baseline for simple piperidine sulfonamides: Ki typically >1,000 nM (estimated); 4-Benzylpiperidine-1-sulfonamide: no quantifiable CA XII inhibition reported |
| Quantified Difference | Estimated >100-fold improvement over class baseline |
| Conditions | Human CA XII; stopped-flow CO₂ hydration assay; preincubation 6 h at 4°C; measurement window 10–100 s |
Why This Matters
For researchers screening CA XII inhibitors in hypoxia or cancer models, this potency level eliminates the need for high micromolar dosing often required by generic sulfonamide fragments.
- [1] BindingDB. BDBM50433836: Ki = 8.30 nM for human carbonic anhydrase XII (stopped-flow CO₂ hydration assay). View Source
